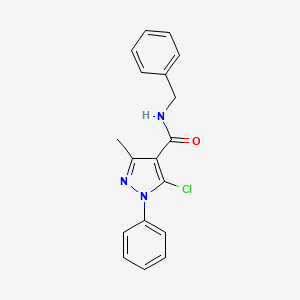

![molecular formula C20H16O3 B5598877 5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5598877.png)

5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Vue d'ensemble

Description

Synthesis Analysis The synthesis of furochromen derivatives, including those structurally related to 5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, has been explored through various methods. One notable approach involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, leading to biologically intriguing structures (Zhou et al., 2013). Another green, catalyst-free, solvent-free method using microwave irradiation achieved high yields of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones (Kumar et al., 2015).

Molecular Structure Analysis The molecular structure of a closely related novel psoralen derivative was determined by X-ray diffraction, showing the molecule's phenyl and hetero-cycle rings to be coplanar. Ab initio and DFT methods confirmed the experimental data, highlighting the significance of intra-molecular charge transfer (Turbay et al., 2014).

Chemical Reactions and Properties Research into the chemical reactivity of furochromen derivatives has led to the discovery of novel enamines/enaminones and benzofuran derivatives with potential biological applications. These findings suggest a rich chemistry underpinning the reactivity of such compounds (Ali et al., 2020).

Physical Properties Analysis The physical properties, including the crystal structure and vibrational spectra, of furochromen derivatives have been thoroughly investigated. Experimental and theoretical studies on compounds like 9-methoxy-2H-furo[3,2-g]chromen-2-one provide insights into their electronic and vibrational characteristics, offering a basis for understanding similar compounds (Swarnalatha et al., 2015).

Chemical Properties Analysis The synthesis and characterization of various furochromen derivatives have highlighted their potential as kinase inhibitors, showcasing the chemical versatility and biological relevance of these compounds. For instance, substituted furo[3,2-g]chromeno[2,3-c]pyrazole and pyrazoline derivatives have shown promising activity as EGFR and VEGFR-2 kinase inhibitors (Amr et al., 2017).

Applications De Recherche Scientifique

Synthesis and Photooxygenation

5,6,9-Trimethyl-3-Phenyl-7H-Furo[3,2-g]Chromen-7-one and its derivatives have been a subject of interest in the synthesis of angular furocoumarin derivatives. A study by El-Gogary, Hashem, and Khodeir (2015) detailed the synthesis of similar compounds through the Williamson reaction, followed by cyclization. They explored the photooxygenation of these synthesized furocoumarins, which resulted in photo-cleaved products like o-benzoylhydroxy derivatives (El-Gogary, Hashem, & Khodeir, 2015).

Novel Synthesis Methods

Khalilzadeh et al. (2011) reported an efficient synthesis of similar compounds in aqueous media. They demonstrated a reaction between dibenzoylacetylene and 4-hydroxycoumarine, leading to the synthesis of functionalized 2-phenyl-4H-furo[3,2-c] chromen derivatives (Khalilzadeh et al., 2011).

Molecular Structure Analysis

Cox et al. (2003) conducted a study on the crystal structure of similar compounds, characterized by C-H...O, C-H...π, and π-π interactions. They focused on the supramolecular structure supported by these interactions (Cox et al., 2003).

Kinase Inhibitor Applications

Amr et al. (2017) synthesized a series of compounds starting from 5-hydroxy-4-methoxy-7H-furo[3,2-g]chromen-7-one to evaluate their potential as EGFR and VEGFR-2 kinase inhibitors. This highlights the potential pharmaceutical applications of these compounds in cancer treatment (Amr et al., 2017).

Potential in Antidepressant Development

Deng et al. (2010) studied the antidepressant-like action of 9-alkoxy-7H-furo[3,2-g]-chromen-7-ones in mice. Their findings indicated that these compounds could have applications in the development of new antidepressants (Deng et al., 2010).

Green Synthesis Approaches

Kumar et al. (2015) developed a green, catalyst-free, solvent-free synthesis method for functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones. This method emphasizes environmentally friendly approaches in chemical synthesis (Kumar et al., 2015).

Optical and Photoelectrical Characterizations

Ibrahim et al. (2017) conducted a study on 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC), focusing on its optical and photoelectrical properties. They highlighted its potential in optoelectronic device applications (Ibrahim et al., 2017).

Propriétés

IUPAC Name |

5,6,9-trimethyl-3-phenylfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-11-12(2)20(21)23-19-13(3)18-16(9-15(11)19)17(10-22-18)14-7-5-4-6-8-14/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEOGKCUHBANAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)

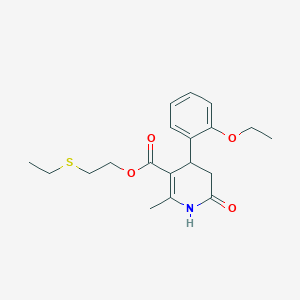

![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5598803.png)

![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)

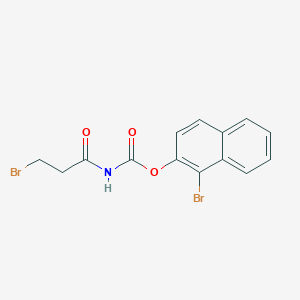

![N-(4-methoxyphenyl)-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5598812.png)

![1-(ethylthio)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5598826.png)

![N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5598830.png)

![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5598837.png)

![(3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol](/img/structure/B5598843.png)

![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)

![2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5598875.png)